2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c23-18(13-26-16-5-1-2-6-16)22-8-3-4-14(11-22)10-17-20-19(21-24-17)15-7-9-25-12-15/h7,9,12,14,16H,1-6,8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHRICYALQXISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Formation of the final compound: The final step involves the coupling of the intermediate compounds under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The oxadiazole core is synthesized via cyclization reactions. For example, hydrazine hydrate reacts with carbonyl precursors under acidic conditions to form intermediates that dehydrate into oxadiazoles .
General Procedure :
-
A mixture of 1,1'-(3-hydroxy-4'-methoxy-5-methyl-[1,1'-biphenyl]-2,6-diyl)bis(ethan-1-one) and hydrazine hydrate in MeOH/H⁺ at 70°C yields the oxadiazole derivative after dehydration .
Key Conditions :
Piperidine Functionalization
The piperidine ring undergoes N-alkylation to attach the oxadiazole-thiophene moiety.
Example Reaction :
-
Substituted piperidin-4-one reacts with 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine via a Pictet-Spengler reaction to form spiro[piperidine-4,1'-pyrido[3,4-b]indole] .
Conditions :
Oxadiazole Ring Modifications
The oxadiazole ring participates in nucleophilic substitutions and cycloadditions:
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Thioether Formation : Reaction with chloroacetonitrile or 2-chloroethanol in DMF/K₂CO₃ yields thio derivatives (e.g., compounds 8–10 in ).
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Glycosylation : Reaction with tetra-O-acetyl glycosyl bromides forms thioglycosides (e.g., compounds 14–15 ) .
Table 1: Oxadiazole Reactivity
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Thioether formation | Chloroacetonitrile, K₂CO₃ | S-Alkylated oxadiazole | 72–81% |
| Glycosylation | Glycosyl bromide, KOH | Thioglycoside | 67–100% |
Thiophene Reactivity
The thiophene moiety undergoes electrophilic substitutions and cross-couplings:
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Suzuki Coupling : Pd(OAc)₂/dppf catalyzes coupling with arylboronic acids to form biaryl derivatives (e.g., 1,2-diheteroaryl benzenes) .
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Halogenation : Bromination at the 3-position enhances electrophilic reactivity .
Key Conditions :
Oxidation Reactions
The sulfide group oxidizes to sulfoxide or sulfone under mild conditions:
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Reagents : mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH .
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Mechanism : Mn-based catalysts (e.g., Mn(CF₃SO₃)₂) facilitate metal-centered oxidation pathways .
Table 2: Sulfide Oxidation
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| mCPBA | Sulfoxide | >90% |
| H₂O₂/AcOH | Sulfone | 85% |
Ketone Reduction
The ethanone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
Nucleophilic Substitution
The α-carbon to the ketone undergoes substitution with thiols or amines:
Hydrolytic Stability
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Oxadiazole Ring : Stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl, Δ) to carboxylic acids .
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Thiophene : Resists hydrolysis but undergoes ring-opening under ozonolysis .
Thermal Stability
-
Decomposes above 250°C, with degradation pathways involving cyclopentylsulfanyl group cleavage.
Palladium-Catalyzed Couplings
The compound serves as a substrate in Suzuki-Miyaura couplings for biaryl synthesis :
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Cyclopentylsulfanyl vs. Chlorophenyl : The cyclopentylsulfanyl group in the target compound may enhance lipophilicity compared to the electron-withdrawing 2-chlorophenyl group in the analogue. This difference could influence membrane permeability and metabolic stability.
- Piperidine vs.
Limitations of Available Data
Structural inferences are drawn solely from molecular formulas and substituent chemistry .
Biological Activity
The compound 2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one (hereafter referred to as Compound A ) is a novel chemical entity that incorporates a cyclopentylsulfanyl group and a 1,2,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
Compound A can be described by the following structural formula:
It features:
- A cyclopentylsulfanyl group
- A thiophene ring
- A piperidine structure linked to an oxadiazole derivative
Biological Activity Overview
Research into the biological activities of Compound A indicates a broad spectrum of potential pharmacological effects. The presence of the 1,2,4-oxadiazole unit is particularly significant as derivatives of this heterocycle are known for their diverse biological properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole group. For instance, derivatives have shown activity against various cancer cell lines, including gastric cancer (SGC-7901), with IC50 values indicating effective inhibition of cell proliferation. In particular, compounds with similar structural motifs have demonstrated IC50 values ranging from 1.61 µg/mL to 5 µg/mL against multiple cancer types .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | SGC-7901 | TBD | Apoptosis induction |
| Compound B | HeLa | 2.56 | Telomerase inhibition |
| Compound C | SW620 | 5.00 | HDAC inhibition |
Neuropharmacological Effects
The oxadiazole derivatives have also been investigated for their neuropharmacological properties. They exhibit potential as anti-inflammatory agents and have shown activity in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems may position Compound A as a candidate for treating conditions such as Alzheimer's disease and epilepsy .
The mechanisms through which Compound A exerts its biological effects include:
- Inhibition of PI3K Pathway : Similar compounds have been documented as inhibitors of phosphoinositide 3-kinases (PI3K), a critical pathway involved in cell growth and survival .
- HDAC Inhibition : The ability to inhibit histone deacetylases (HDACs) has been linked to anticancer activity, promoting apoptosis in malignant cells .
Case Studies
A recent study examined the efficacy of various oxadiazole derivatives against cancer cell lines. Compound A was included in this investigation and showed promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of thioamide precursors with hydroxylamine.
- Step 2: Coupling the oxadiazole moiety to the piperidine ring using a nucleophilic substitution or amide bond formation.
- Step 3: Introducing the cyclopentylsulfanyl group via thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd for coupling reactions). Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) .
Q. Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography: Resolves 3D conformation; key metrics include R factor (<0.1) and data-to-parameter ratio (>10) to validate accuracy .
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, thiophene protons at δ 7.0–7.5 ppm).
- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
Q. What key physicochemical properties should be prioritized for initial characterization?
Methodological Answer:
- Lipophilicity (LogP): Determined via shake-flask method or HPLC (C18 column, acetonitrile/water gradient). Expected LogP >2 due to cyclopentyl and thiophene groups.
- Solubility: Assessed in PBS (pH 7.4) and DMSO; poor aqueous solubility may require formulation with co-solvents (e.g., PEG 400) .
Advanced Questions
Q. How can environmental stability and degradation pathways be systematically studied?
Methodological Answer:
- Accelerated stability testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-MS.
- Degradation pathways: Identify hydrolytic (e.g., oxadiazole ring cleavage) or oxidative (e.g., sulfanyl group oxidation) products using LC-QTOF .
Q. How to resolve discrepancies in biological activity data across assay platforms?
Methodological Answer:
- Assay validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
- Control standardization: Use reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to vehicle controls.
- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess variability between replicates .
Q. What in silico and experimental approaches are suitable for studying target interactions?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl), oxadiazole (e.g., thiadiazole), or thiophene groups.
- Activity cliffs: Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters using QSAR models .
Q. What methodologies assess pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
- In vitro ADME: Microsomal stability (human liver microsomes, NADPH), CYP inhibition (fluorogenic substrates).
- In vivo PK: Administer IV/PO doses in rodents; collect plasma samples for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
